![molecular formula C19H21N3O3 B3143195 Piperazine-1-carboxamide, N-(1,3-benzodioxol-5-yl)-4-benzyl- CAS No. 518993-90-3](/img/structure/B3143195.png)
Piperazine-1-carboxamide, N-(1,3-benzodioxol-5-yl)-4-benzyl-
Overview
Description
Scientific Research Applications
Organic Synthesis
This compound has been used in the synthesis of amide chalcones . The structure of the target compound was established by FTIR (Fourier-transform infrared spectroscopy), HRMS, 1 H and 13 C-NMR .
Pharmacological Activities
Chalcones, a class of polyphenolic compounds to which this compound belongs, possess a wide range of pharmacological activities. These include anti-cancer , anti-infective , anti-diabetic , and anti-oxidant activities.
Biological Activity
Quinoline derivatives, another class of compounds related to this one, have a wide range of biological activity. This depends mainly on the nature and position of the substituents. Antimalarial , antitumor , antibacterial , and anti-oxidant properties are reported in the literature.
Cancer Pharmacotherapy
One of the compounds tested, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (compound 6), was found to be more potent than amuvatinib in a cell line-specific manner under glucose starvation . This indicates that compound 6 might be a new molecule with potential anti-cancer activity.
Hormonal Antineoplastic Drugs
This compound could potentially be used in the development of hormonal antineoplastic drugs . These drugs work by interfering with the activity of hormones that can influence the growth of cancer cells.
Targeted Therapies
The compound could also be used in targeted therapies . These are treatments that target specific characteristics of cancer cells, such as a protein that allows the cancer cells to grow in a rapid or abnormal way.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to targetNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a reactive free radical which acts as a biologic mediator in several processes, including neurotransmission and antimicrobial and antitumoral activities .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target enzyme to modulate its activity . The resulting changes could potentially influence various biological processes, including cell signaling, immune response, and cellular metabolism.
Biochemical Pathways
Given its potential target, it may be involved in pathways related to nitric oxide synthesis and signaling . Nitric oxide plays a key role in various physiological and pathological processes, including vasodilation, immune response, neurotransmission, and tumor progression.
Result of Action
Based on the potential target, it could potentially modulate nitric oxide levels, influencing various cellular processes such as cell signaling, immune response, and cellular metabolism .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(20-16-6-7-17-18(12-16)25-14-24-17)22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUIZKCMLSKLJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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